molecular formula C17H16N4O3S B12179795 2-cyclopropyl-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide

2-cyclopropyl-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12179795
M. Wt: 356.4 g/mol
InChI Key: DDLVJSVCSZLYGB-UHFFFAOYSA-N
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Description

2-cyclopropyl-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dioxo group, and a thiadiazole ring

Preparation Methods

The synthesis of 2-cyclopropyl-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the cyclopropyl group, followed by the formation of the dioxo group and the thiadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium hydroxide and alkyl halides.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures, often using acid or base catalysts.

Scientific Research Applications

2-cyclopropyl-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation. Detailed studies are required to fully elucidate the exact mechanism of action and the molecular targets involved.

Comparison with Similar Compounds

When compared to similar compounds, 2-cyclopropyl-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2-cyclopropyl-1,3-dioxo-N-[(2E)-5-(methyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide
  • 2-cyclopropyl-1,3-dioxo-N-[(2E)-5-(ethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

2-cyclopropyl-1,3-dioxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)isoindole-5-carboxamide

InChI

InChI=1S/C17H16N4O3S/c1-8(2)14-19-20-17(25-14)18-13(22)9-3-6-11-12(7-9)16(24)21(15(11)23)10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,18,20,22)

InChI Key

DDLVJSVCSZLYGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4

Origin of Product

United States

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